molecular formula C12H22Si2 B082404 1,4-Bis(trimethylsilyl)benzene CAS No. 13183-70-5

1,4-Bis(trimethylsilyl)benzene

Cat. No. B082404
CAS RN: 13183-70-5
M. Wt: 222.47 g/mol
InChI Key: NVRBTKMAZQNKPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1,4-bis(trimethylsilyl)benzene and its derivatives involves multiple approaches, including Diels-Alder cycloaddition, C-H activation reactions, and the use of Rieke-magnesium or the entrainment method for the preparation of bis(trimethylsilyl)benzenes. Efficient, high-yield routes have been developed, starting from 1,2-bis(trimethylsilyl)acetylene or 1,2-bis(trimethylsilyl)benzene, leading to various functionalized derivatives through reactions catalyzed by cobalt, iridium, or palladium (Reus et al., 2012), (Kitamura et al., 2013), (Lorbach et al., 2010).

Molecular Structure Analysis

The molecular structure and conformation of 1,4-bis(trimethylsilyl)benzene have been studied through gas-phase electron diffraction and theoretical calculations, revealing insights into its syn- and anti-coplanar conformations and the impact of trimethylsilyl groups on the benzene ring's geometry (Campanelli et al., 1999).

Chemical Reactions and Properties

1,4-Bis(trimethylsilyl)benzene undergoes various chemical reactions, including interactions with aromatic aldehydes catalyzed by TiCl4, leading to (1-vinylallyl)benzene type derivatives, and photolytic reactions producing homolytic aromatic substitution products. These reactions showcase its versatility in synthesizing complex organic molecules (Ding et al., 2006), (Bennett et al., 1971).

Physical Properties Analysis

The synthesis of polyphenylene derivatives from 1,4-bis(trimethylsilyl)benzene demonstrates the influence of the trimethylsilyl substituent on the coupling position during electrochemical polymerization, highlighting its role in determining the molecular weight and solubility of the resulting polymers (Nakamura et al., 2020).

Chemical Properties Analysis

Studies on the reductive trimethylsilylation of 1,4-bis(trimethylsilyl)benzene and related dibromo- and dichlorobenzenes reveal the formation of various cyclohexadiene derivatives, illustrating the compound's reactivity and the potential for generating novel organometallic and organometalloidal compounds. These reactions are indicative of the compound's utility in synthetic organic and organometallic chemistry (Brennan & Gilman, 1968).

Scientific Research Applications

  • Synthesis of Luminescent and Organometallic Compounds

    1,4-Bis(trimethylsilyl)benzene is used as a starting material for synthesizing benzyne precursors, Lewis acid catalysts, and luminophores. Efficient methods have been developed for the synthesis of functionalized bis(trimethylsilyl)benzenes, which are used in Suzuki and Stille coupling reactions, and as Suzuki reagents (Reus et al., 2012).

  • Preparation of Cyclohexadiene

    It can be used for the preparation of cyclohexadiene from benzene through a process involving disilylation in an inert atmosphere followed by hydrolysis in a strongly basic medium (Dunogues et al., 1972).

  • Creation of Cationic 1,4-Dipalladated Benzene Ring Complexes

    This compound is used in the synthesis of cationic 1,4-dipalladated benzene ring complexes, which have potential applications in organometallic chemistry (Steenwinkel et al., 1997).

  • Development of Luminescent π-Conjugated Materials

    It serves as a key starting material for the synthesis of luminescent π-conjugated materials, offering a convenient preparation method (Lorbach et al., 2010).

  • Solid-State Kinetics and Gas-Phase Prediction

    The compound's solid-state kinetics and gas-phase predictions are studied for applications in chemical vapor deposition processes (Selvakumar et al., 2012).

  • Formation of Complexes with Chromium

    It is utilized in the preparation of bis(trimethylsilyl-η-benzene)chromium complexes, showing ease of desilylation and the ability to form radical cations and anions (Elschenbroich et al., 1982).

  • Synthesis of Tetraketene

    Used in the synthesis of tetraketene, demonstrating potential applications in organic synthesis and photolysis reactions (Liu & Tidwell, 1995).

  • Reaction with Aromatic Aldehydes

    It reacts with aromatic aldehydes in the presence of titanium tetrachloride, leading to the formation of homoallylic alcohols and vinylallyl benzene derivatives (Ding et al., 2006).

  • Preparation of Photovoltaic Materials

    The compound is used in the synthesis of 1,4-bis(alkynyl)benzene derivatives, which have potential as photovoltaic materials (Zhang et al., 2020).

  • Use in Polymerization Processes

    It is involved in the polymerization process to create cross-conjugated polymers and hyperbranched materials (Londergan et al., 1998).

Safety And Hazards

1,4-Bis(trimethylsilyl)benzene is classified as a combustible solid . It has a flash point of 347.0°F (175°C) - closed cup . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

1,4-Bis(trimethylsilyl)benzene has received attention because of its stability under normal conditions, volatility, absence of chlorine, and ability to deposit silicon carbide films under relatively mild conditions . This makes it a valuable compound for future research and applications, particularly in the field of materials science .

properties

IUPAC Name

trimethyl-(4-trimethylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22Si2/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBTKMAZQNKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157223
Record name Silane, p-phenylenebis(trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(trimethylsilyl)benzene

CAS RN

13183-70-5
Record name 1,4-Bis(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13183-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, p-phenylenebis(trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, p-phenylenebis(trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(trimethylsilyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
459
Citations
J Selvakumar, D Sathiyamoorthy… - Journal of thermal …, 2012 - akjournals.com
The solid-state kinetics and gas-phase predictions of the 1,4-bis(trimethylsilyl)benzene (TMSB) are visualized by utilizing thermogravimetric and mass spectral data. The statistical …
Number of citations: 1 akjournals.com
D Seyferth, DL White - Journal of the American Chemical Society, 1972 - ACS Publications
Whenheated to about 152 in the presence of a few mole per cent of trifluoroacetic acid, l, 2-bis (tri-methylsilyl) benzene isomerizes rapidly to a mixture containing mostly l, 3-bis (…
Number of citations: 50 pubs.acs.org
Y Nakamura, K Tanaka, Y Matsumura, M Atobe - Electrochemistry, 2020 - jstage.jst.go.jp
In this study, we have demonstrated electrochemical synthesis of polyphenylene (PP) deriving from 1, 4-bis (trimethylsilyl) benzene using a flow microreactor. The electrochemical flow …
Number of citations: 4 www.jstage.jst.go.jp
J Selvakumar, D Sathiyamoorthy… - Surface and Coatings …, 2011 - Elsevier
The temperature dependence equilibrium vapor pressure (p e ) T data yielded a straight line when ln(p e ) was plotted against the reciprocal temperature in the range of 312.82–367.12…
Number of citations: 8 www.sciencedirect.com
B Rozsondai, I Hargittai - Journal of organometallic chemistry, 1992 - Elsevier
The molecular geometries of 1,3-C 6 H 4 (SiMe 3 ) 2 (2) and 1,3,5,-C 6 H 3 (SiMe 3 ) 3 (3) have been determined by gas-phase electron diffraction. The mean CC bond lengths are …
Number of citations: 10 www.sciencedirect.com
PB Hitchcock, MF Lappert, AV Protchenko - Journal of Organometallic …, 2011 - Elsevier
The crystalline compound [K([18]crown-6){C 6 H 4 (SiMe 3 ) 2 -1,4}] (1) was prepared by the low-temperature reduction of the para-disilylated benzene with K/[18]crown-6 in toluene …
Number of citations: 8 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
AB Marahatta - Asian J. Appl. Chem. Res, 2023 - … .s3.ap-south-1.amazonaws.com
Over the last decades, the rapidly growing theoretical methods have revolutionized whole scientific paradigm, developed state-of-art analyses, and created substantial computational …
W Kitching, HA Olszowy, GM Drew… - The Journal of Organic …, 1982 - ACS Publications
Solubilization of Metal Picrates. The picrate (10 mg), 4 X 10'2 mmol of crown ether, and 20 mL of heptane were placed in a test tube equipped with a stopper. The test tube was shaken …
Number of citations: 88 pubs.acs.org
T Kumagai, S Tanaka, T Mukai - Tetrahedron letters, 1984 - Elsevier
Number of citations: 44 www.sciencedirect.com

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